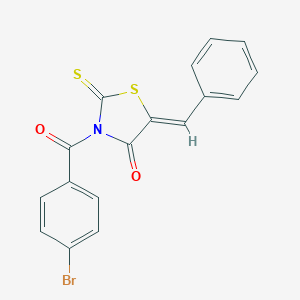
5-Benzylidene-3-(4-bromobenzoyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzylidene-3-(4-bromobenzoyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as BBTT, is a thiazolidinone derivative that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. BBTT has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
科学研究应用
BBTT has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. BBTT has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. In addition, BBTT has been shown to possess anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
作用机制
The mechanism of action of BBTT is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. BBTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. BBTT has also been shown to inhibit the activity of various kinases involved in cancer cell proliferation, such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects:
BBTT has been shown to possess a wide range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and synovial fibroblasts. BBTT has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, BBTT has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
实验室实验的优点和局限性
BBTT has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities, making it a versatile compound for studying various biological processes. However, BBTT also has several limitations. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, BBTT has not been extensively studied in vivo, so its potential therapeutic applications in humans are not fully understood.
未来方向
There are several future directions for the study of BBTT. One potential direction is the development of BBTT derivatives with improved solubility and bioavailability. Another potential direction is the study of BBTT in vivo to determine its potential therapeutic applications in humans. In addition, the study of BBTT in combination with other drugs or compounds may lead to the development of more effective therapies for various diseases. Overall, the study of BBTT has the potential to lead to the development of new drugs and therapies for a wide range of diseases.
合成方法
BBTT can be synthesized by the reaction of 4-bromobenzoyl chloride with 2-aminothiophenol in the presence of triethylamine. The resulting intermediate is then reacted with benzaldehyde in the presence of acetic acid to yield BBTT. This synthesis method has been optimized to produce high yields of BBTT with minimal impurities.
属性
分子式 |
C17H10BrNO2S2 |
|---|---|
分子量 |
404.3 g/mol |
IUPAC 名称 |
(5Z)-5-benzylidene-3-(4-bromobenzoyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10BrNO2S2/c18-13-8-6-12(7-9-13)15(20)19-16(21)14(23-17(19)22)10-11-4-2-1-3-5-11/h1-10H/b14-10- |
InChI 键 |
WHIDKSGHOMBJCX-UVTDQMKNSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(=O)C3=CC=C(C=C3)Br |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(=O)C3=CC=C(C=C3)Br |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)

![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)
![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)


![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)

![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)